

ISAM-140: A Comprehensive Selectivity Profile Against Adenosine Receptors

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Compound of Interest

Compound Name: ISAM-140

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This technical guide provides an in-depth analysis of the selectivity profile of **ISAM-140**, a potent and highly selective antagonist for the A2B adenosine receptor. This document consolidates available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to ISAM-140

ISAM-140 is a synthetic organic compound identified as a powerful antagonist of the A2B adenosine receptor.^[1] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of the A2B receptor, which is implicated in a variety of processes including inflammation, angiogenesis, and cancer.^[2] Understanding the precise selectivity profile of **ISAM-140** is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Quantitative Selectivity Profile

The selectivity of **ISAM-140** has been determined through radioligand binding assays and functional assays. The data consistently demonstrates a high affinity for the human A2B adenosine receptor with significantly lower affinity for the other adenosine receptor subtypes (A1, A2A, and A3).

Binding Affinity (K_i)

Radioligand binding studies have been conducted to determine the inhibition constant (K_i) of **ISAM-140** at each of the four human adenosine receptor subtypes. The K_i value represents the concentration of the compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower K_i value indicates a higher binding affinity.

Receptor Subtype	Cell Line	Radioligand	K_i (nM)	Selectivity vs. A2B
A2B	HEK-293	[3H]DPCPX	3.49[3][4]	-
A1	CHO	[3H]DPCPX	>1000[5]	>286-fold
A2A	HeLa	[3H]ZM241385	>1000[5]	>286-fold
A3	HeLa	[3H]NECA	>1000[5]	>286-fold

Functional Antagonism (K_b)

Functional assays, specifically cAMP (cyclic adenosine monophosphate) accumulation assays, have been employed to assess the antagonist activity of **ISAM-140**. The K_b value represents the equilibrium dissociation constant of an antagonist, determined by its ability to inhibit the response of an agonist.

Receptor Subtype	Assay Principle	Agonist	K_b (nM)
A2B	Inhibition of NECA-stimulated cAMP accumulation	NECA	27.00[3]

Experimental Protocols

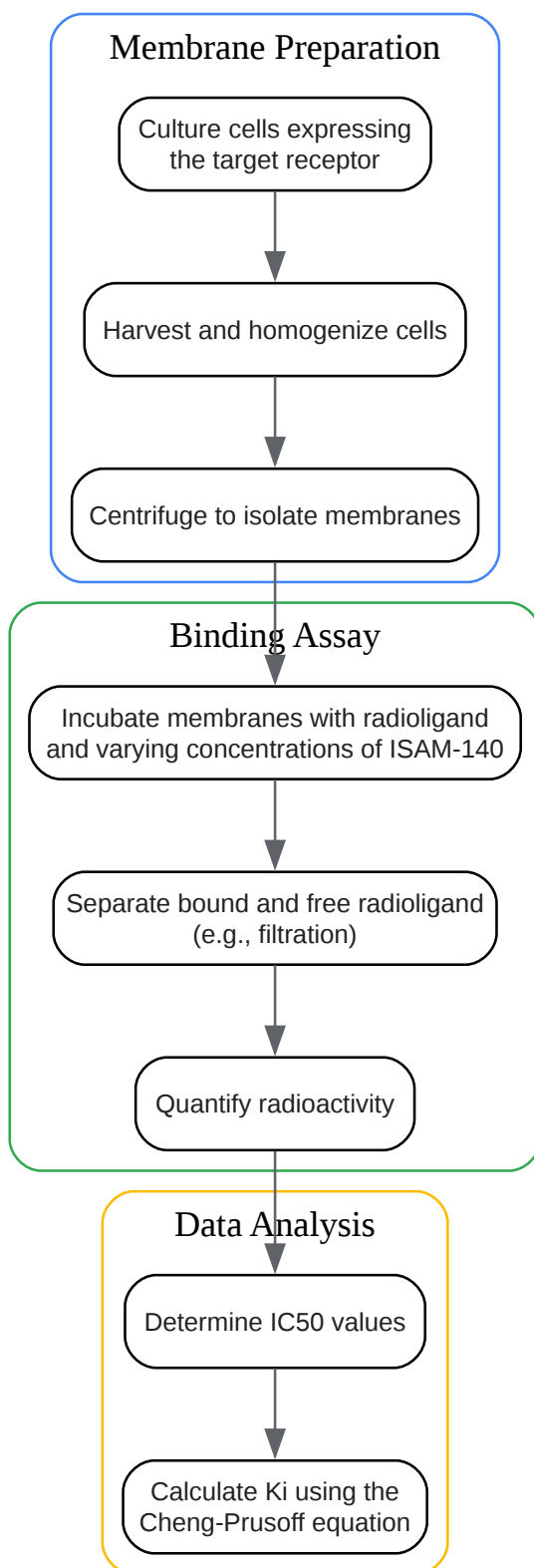
The following sections detail the methodologies employed to generate the quantitative data presented above.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the K_i of **ISAM-140** for the human A1, A2A, A2B, and A3 adenosine receptors.

General Workflow:



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Fig. 1: General workflow for a radioligand binding assay.

Materials:

- Cell Lines:
 - CHO (Chinese Hamster Ovary) cells stably expressing the human A1 adenosine receptor. [\[6\]](#)
 - HeLa cells stably expressing the human A2A and A3 adenosine receptors. [\[6\]](#)
 - HEK-293 (Human Embryonic Kidney) cells stably expressing the human A2B adenosine receptor. [\[6\]](#)
- Radioligands:
 - A1 and A2B Receptors: [\[3H\]](#)DPCPX (8-Cyclopentyl-1,3-dipropylxanthine). [\[6\]](#)
 - A2A Receptor: [\[3H\]](#)ZM241385 (4-(2-[7-Amino-2-(2-furyl)[\[3\]](#)[\[6\]](#)[\[7\]](#)triazolo[2,3-a][\[3\]](#)[\[4\]](#)[\[5\]](#)triazin-5-ylamino]ethyl)phenol). [\[6\]](#)
 - A3 Receptor: [\[3H\]](#)NECA (5'-N-Ethylcarboxamidoadenosine). [\[6\]](#)
- Non-specific Binding Determination:
 - A1 Receptor: 10 μ M R-PIA (R-N6-Phenylisopropyladenosine). [\[6\]](#)
 - A2A Receptor: 50 μ M NECA. [\[6\]](#)
 - A2B Receptor: 400 μ M NECA. [\[6\]](#)
 - A3 Receptor: 100 μ M R-PIA. [\[6\]](#)
- Assay Buffer: Tris-HCl buffer (pH 7.4).

Procedure:

- Membrane Preparation: Cells expressing the target adenosine receptor subtype are cultured, harvested, and homogenized. The cell homogenate is then centrifuged to pellet the cell membranes, which are subsequently resuspended in the assay buffer.

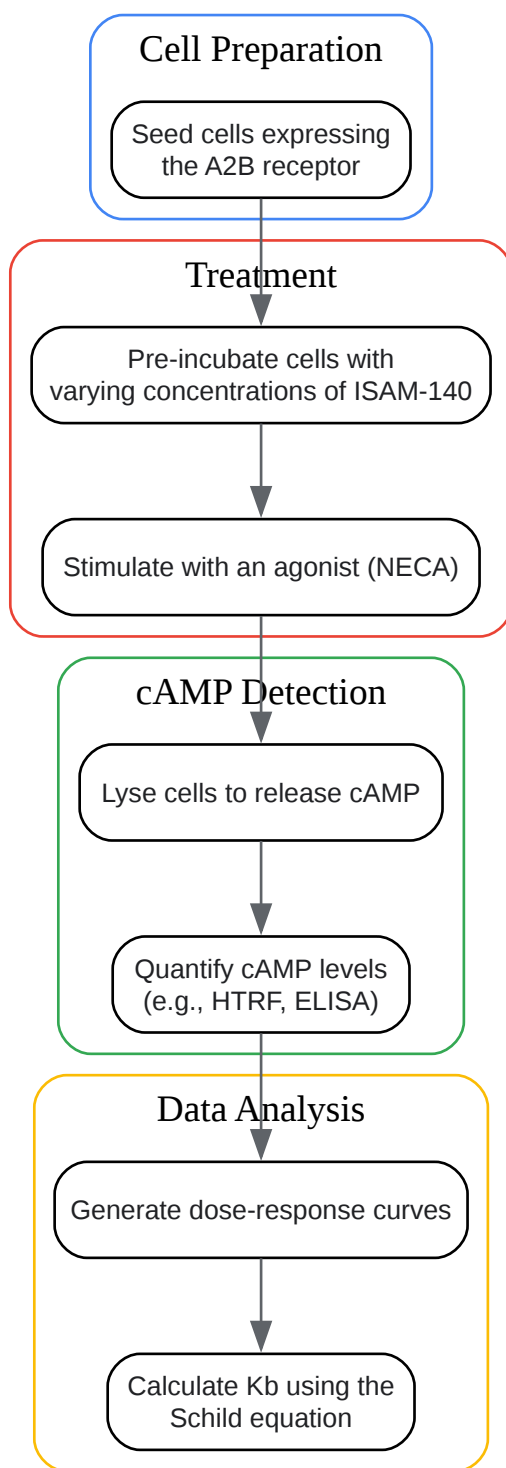
- **Binding Reaction:** The cell membranes are incubated in the presence of the respective radioligand and a range of concentrations of **ISAM-140**. To determine non-specific binding, a separate set of reactions is performed in the presence of a high concentration of a non-radiolabeled ligand.
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of **ISAM-140** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a second messenger molecule.

Objective: To determine the functional antagonist potency (K_b) of **ISAM-140** at the human A_{2B} adenosine receptor.

General Workflow:



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Fig. 2: General workflow for a cAMP functional assay.

Materials:

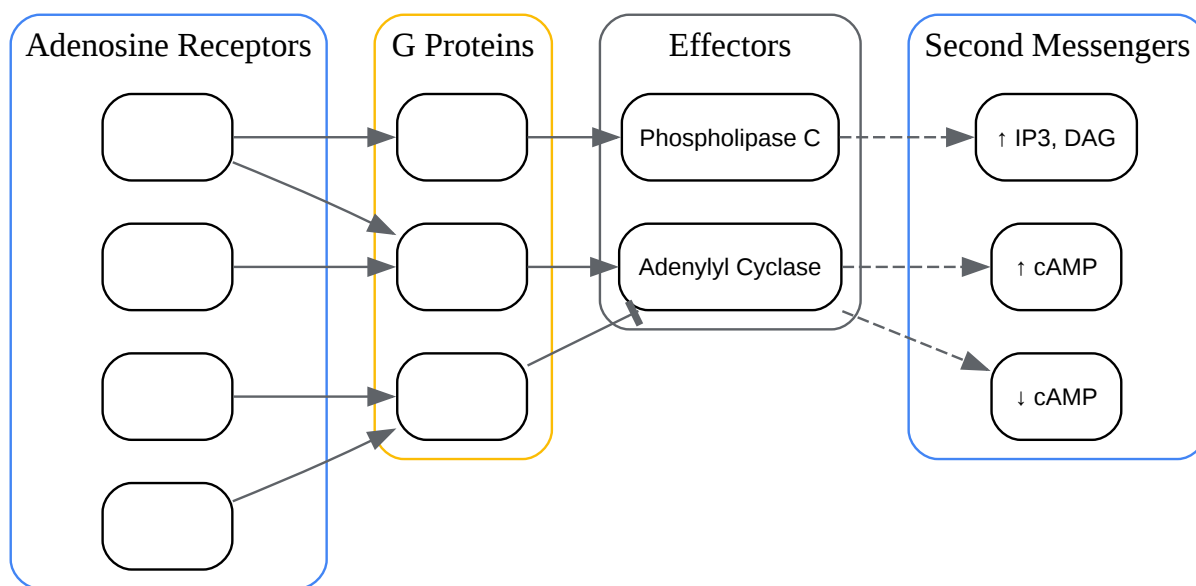
- Cell Line: HEK-293 cells expressing the human A2B adenosine receptor.
- Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).[3]
- Phosphodiesterase Inhibitor: Rolipram (to prevent cAMP degradation).
- cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).

Procedure:

- Cell Culture: HEK-293 cells expressing the A2B receptor are seeded in multi-well plates and cultured.
- Pre-incubation: The cells are pre-incubated with varying concentrations of **ISAM-140** in the presence of a phosphodiesterase inhibitor like rolipram.
- Stimulation: The cells are then stimulated with a fixed concentration of the agonist NECA to induce cAMP production.
- Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The ability of **ISAM-140** to inhibit the NECA-stimulated cAMP production is analyzed to generate a dose-response curve. The K_b value is then calculated using the Schild regression analysis.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP production.



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Fig. 3: Adenosine receptor signaling pathways.

- **A1 and A3 Receptors:** These receptors couple to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8]
- **A2A and A2B Receptors:** These receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[8]
- **A2B Receptor Exception:** In some cell types, the A2B receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]

Conclusion

The comprehensive data presented in this guide unequivocally establishes **ISAM-140** as a highly potent and selective antagonist for the human A2B adenosine receptor. Its more than 286-fold selectivity over other adenosine receptor subtypes, as demonstrated in both binding and functional assays, underscores its utility as a precise pharmacological tool. The detailed experimental protocols provided herein offer a framework for the replication and extension of these findings, facilitating further research into the therapeutic potential of A2B receptor

antagonism. The visualization of the relevant signaling pathways and experimental workflows serves to contextualize this data, providing a clear and concise overview for researchers in the field of drug discovery and development.

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